Ethyl 7-(Benzyloxy)chroman-2-carboxylate
Overview
Description
Ethyl 7-(Benzyloxy)chroman-2-carboxylate is a chemical compound with the molecular formula C19H20O4 It is a derivative of chromane, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(Benzyloxy)chroman-2-carboxylate typically involves the reaction of chroman-2-carboxylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with the alcohol to form the ester linkage. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(Benzyloxy)chroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives.
Scientific Research Applications
Ethyl 7-(Benzyloxy)chroman-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-(Benzyloxy)chroman-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. Once inside, it can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Ethyl 7-(Benzyloxy)chroman-2-carboxylate can be compared with other chromane derivatives, such as:
Chroman-2-one: Known for its anti-inflammatory properties.
Chroman-4-one: Studied for its potential anticancer activities.
Chroman-2-carboxylic acid: Used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its benzyloxy group, which can enhance its biological activity and chemical reactivity compared to other chromane derivatives .
Properties
IUPAC Name |
ethyl 7-phenylmethoxy-3,4-dihydro-2H-chromene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-21-19(20)17-11-9-15-8-10-16(12-18(15)23-17)22-13-14-6-4-3-5-7-14/h3-8,10,12,17H,2,9,11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPHBVKQLIQOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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